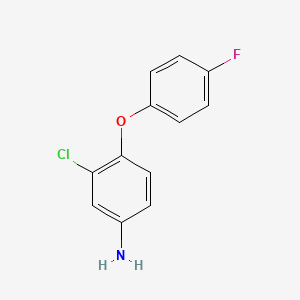

3-Chlor-4-(4-fluorphenoxy)anilin

Übersicht

Beschreibung

3-Chloro-4-(4-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9ClFNO. It is a solid at room temperature and is used in various chemical and industrial applications. The compound is characterized by the presence of a chloro group, a fluorophenoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Anwendung in der photodynamischen und sono-photodynamischen Therapie

“3-Chlor-4-(4-fluorphenoxy)anilin” wurde bei der Synthese eines neuen Zink(II)-Phthalocyanins verwendet . Diese Verbindung zeigte in Kombination mit Graphenoxid (GO) vielversprechende Ergebnisse in der photodynamischen Therapie (PDT) und der Sono-Photodynamischen Therapie (SPDT) .

Photodynamische Therapie (PDT): In der PDT werden lichtempfindliche Verbindungen durch Licht aktiviert, um eine Form von Sauerstoff zu erzeugen, die naheliegende Zellen abtöten kann . Dies macht es zu einem nützlichen Werkzeug zur Behandlung bestimmter Krebsarten und anderer Krankheiten .

Sono-Photodynamische Therapie (SPDT): SPDT ist ein ähnlicher Prozess wie PDT, verwendet aber Schallwellen anstelle von Licht, um die Therapie zu aktivieren . Das aus “this compound” synthetisierte Zink(II)-Phthalocyanin zeigte sowohl in der photochemischen Studie (PDT) als auch in der Sono-Photochemischen Studie (SPDT) eine sehr hohe Singulett-Sauerstoff-Erzeugung, was es zu einem vielversprechenden Photosensibilisator für PDT und SPDT macht .

Graphenoxid (GO) als Träger: In diesen Anwendungen kann Graphenoxid als Photosensibilisator-Träger dienen, während das Zink(II)-Phthalocyanin als PDT/SPDT-Agens fungieren kann . Die Wechselwirkung zwischen GO und dem Zink(II)-Phthalocyanin wurde durch Ergebnisse der Rasterelektronenmikroskopie unterstützt .

Wirkmechanismus

Target of Action

It is known that similar compounds have been used in the development of antimalarial drugs , suggesting that it may target enzymes or proteins essential to the life cycle of malaria parasites.

Mode of Action

It is known that similar compounds can inhibit vital enzymes in the malaria parasite, leading to its death .

Biochemical Pathways

Similar compounds have been shown to interfere with the life cycle of the malaria parasite, disrupting its ability to reproduce and survive .

Result of Action

Similar compounds have been shown to have antimalarial activities, suggesting that it may have a similar effect .

Biochemische Analyse

Biochemical Properties

3-Chloro-4-(4-fluorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of 3-Chloro-4-(4-fluorophenoxy)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Chloro-4-(4-fluorophenoxy)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions often result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

The effects of 3-Chloro-4-(4-fluorophenoxy)aniline change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time when exposed to light or heat. Long-term exposure to 3-Chloro-4-(4-fluorophenoxy)aniline in in vitro or in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 3-Chloro-4-(4-fluorophenoxy)aniline vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

3-Chloro-4-(4-fluorophenoxy)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Chloro-4-(4-fluorophenoxy)aniline within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of 3-Chloro-4-(4-fluorophenoxy)aniline can influence its activity and function .

Subcellular Localization

The subcellular localization of 3-Chloro-4-(4-fluorophenoxy)aniline is essential for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of 3-Chloro-4-(4-fluorophenoxy)aniline can also affect its interactions with other biomolecules, further influencing its activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-4-(4-fluorophenoxy)aniline typically involves the reaction of 3-chloroaniline with 4-fluorophenol in the presence of a suitable base and a catalyst. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods: In an industrial setting, the production of

Biologische Aktivität

Introduction

3-Chloro-4-(4-fluorophenoxy)aniline is a compound of significant interest due to its potential biological activities, particularly in the field of antimalarial research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Chloro-4-(4-fluorophenoxy)aniline can be represented as follows:

- Chemical Formula : C13H10ClFNO

- Molecular Weight : 251.68 g/mol

This compound features a chloro and a fluorine substituent on the aromatic ring, which may influence its biological properties and interactions with target proteins.

Antimalarial Activity

Recent studies have demonstrated that 3-Chloro-4-(4-fluorophenoxy)aniline exhibits promising antimalarial activity, particularly against Plasmodium falciparum and Plasmodium berghei.

- In Vitro Studies : The compound was tested in vitro using various strains of P. falciparum, including W2 and 3D7. The results indicated that combinations of this compound with artesunate or chloroquine significantly inhibited parasite growth. For instance, a combination of 1.1 ng/ml artesunate with 3.3 µg/ml of the compound inhibited 50% growth of the W2 strain .

- In Vivo Studies : In mouse models, the combination therapy involving 3-Chloro-4-(4-fluorophenoxy)aniline showed substantial efficacy. When combined with artesunate, it cleared all parasites at effective doses (ED50), demonstrating its potential for use in malaria treatment .

The mechanism by which 3-Chloro-4-(4-fluorophenoxy)aniline exerts its antimalarial effects appears to involve inhibition of key enzymatic pathways within the malaria parasite. Specifically, it has been suggested that the compound inhibits enoyl acyl carrier protein reductase, an enzyme critical for fatty acid biosynthesis in Plasmodium species .

Toxicity and Safety Profile

Safety assessments conducted using the Mossman assay and OECD guidelines revealed that 3-Chloro-4-(4-fluorophenoxy)aniline has a favorable toxicity profile, indicating low cytotoxicity in mammalian cells . This is crucial for its development as a therapeutic agent.

Comparative Efficacy

To better understand the efficacy of 3-Chloro-4-(4-fluorophenoxy)aniline relative to other compounds, a comparison table is presented below:

| Compound Name | In Vitro EC50 (µg/ml) | In Vivo Efficacy (%) | Mechanism of Action |

|---|---|---|---|

| 3-Chloro-4-(4-fluorophenoxy)aniline | 3.3 (with artesunate) | 100 (with artesunate) | Inhibition of enoyl ACP reductase |

| Artesunate | 1.1 | Variable | Activation via reactive oxygen species |

| Chloroquine | 22 | 81 | Inhibition of heme polymerization |

Case Studies

Several case studies highlight the effectiveness of 3-Chloro-4-(4-fluorophenoxy)aniline in combination therapies:

- Combination with Artesunate : A study demonstrated that this combination achieved complete parasite clearance in murine models when administered at effective doses .

- Combination with Chloroquine : Another study indicated that this compound enhanced the efficacy of chloroquine, achieving up to 81% inhibition of parasite growth at optimal doses .

Eigenschaften

IUPAC Name |

3-chloro-4-(4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNXPQYBXNTHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.